DMCD is a valuable intermediate in the synthesis of various industrial and scientific research materials. Its chemical structure allows for efficient conversion into several key building blocks for polymers, including:
The unique properties of DMCD, such as its cyclic structure and the presence of ester groups, make it an interesting candidate for research in polymer science. Here are some specific areas of investigation:
Dimethyl 1,4-cyclohexanedicarboxylate is a cycloaliphatic diester with the chemical formula CHO. It is characterized by two ester functional groups attached to a cyclohexane ring, making it a versatile intermediate in organic synthesis. This compound is primarily used in the production of various polymers, including polyester resins, polyamides, and plasticizers. Its unique structure provides excellent hydrolytic stability and contributes to desirable properties in coatings and adhesives .
Dimethyl 1,4-cyclohexanedicarboxylate undergoes several key reactions:
The synthesis of dimethyl 1,4-cyclohexanedicarboxylate typically involves the hydrogenation of dimethyl terephthalate. This process can be summarized as follows:
Dimethyl 1,4-cyclohexanedicarboxylate serves multiple applications across various industries:
Several compounds share structural similarities with dimethyl 1,4-cyclohexanedicarboxylate. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Key Properties | Unique Aspects |
---|---|---|---|
Dimethyl Terephthalate | Aromatic diester | Used in polyester production | Lacks cycloaliphatic structure |
1,4-Cyclohexanedimethanol | Alcohol | Intermediate for polyesters | Alcohol functional group instead of ester |
Dimethyl 1,3-cyclohexanedicarboxylate | Cycloaliphatic diester | Similar application in polymers | Different positioning of carboxyl groups |
Dimethyl Adipate | Aliphatic diester | Commonly used plasticizer | Shorter carbon chain compared to DMCD |
Dimethyl 1,4-cyclohexanedicarboxylate stands out due to its cycloaliphatic structure that imparts unique properties beneficial for specific industrial applications. Its hydrolytic stability and performance in polymer synthesis further differentiate it from similar compounds .
DMCD (C₁₀H₁₆O₄) is a clear colorless liquid after melting with a molecular weight of 200.23. It exists as a mixture of cis and trans isomers, each offering unique properties for various applications. Before delving into specific production methods, it's important to understand the physical and chemical properties that make DMCD such a valuable industrial intermediate.
Property | Value |
---|---|
Melting point | 24-27°C |
Boiling point | 132°C at 10 mm Hg |
Density | 1.111 g/mL at 25°C |
Vapor density | 6.9 (vs air) |
Vapor pressure | 1 mm Hg (85°C) |
Flash point | >230°F |
Form | Liquid after melting |
Color | Clear colorless |
Water solubility | Practically insoluble |
LogP | 2.29 at 30°C |
The industrial production of DMCD primarily relies on the catalytic hydrogenation of dimethyl terephthalate (DMT). This process involves the selective hydrogenation of the aromatic ring in DMT while preserving the ester functionality.
Historically, palladium-based heterogeneous catalysts have dominated DMCD production. In industry, DMCD is produced by hydrogenation of DMT using palladium-based catalysts at temperatures ranging from 160 to 180°C under high hydrogen pressure. This method typically requires pressures between 20 to 30 kg/cm² for continuous production.
The traditional method, first described by Fichter and Holbro in 1938, used glacial acetic acid as a solvent, which proved unsuitable for large-scale industrial production due to various drawbacks. Modern industrial processes have evolved to use more appropriate solvents and catalysts.
Recent research has focused on developing non-precious metal catalysts as alternatives to expensive noble metals like palladium and ruthenium. A significant breakthrough came with the development of potassium fluoride (KF)-modified nickel catalysts.
Researchers have demonstrated that adding just 0.5 wt% of KF to Ni/SiO₂ catalysts through post-impregnation dramatically improves both conversion (from 41% to 95%) and selectivity (from 83% to 96%). This modified catalyst can achieve DMCD selectivity up to 97%, which is the highest reported over Ni catalysts.
The enhanced performance is attributed to:
An innovative approach to DMT hydrogenation involves using DMCD itself as a solvent. This technique, described in a patent, offers several unique advantages:
This process is particularly efficient when using ruthenium supported on an inert substrate as the catalyst, requiring only about 0.01 to 0.014 parts of a standard (5%) ruthenium catalyst per part of ester.
Catalyst System | Temperature Range | Pressure Range | Conversion | Selectivity | Advantages | Disadvantages |
---|---|---|---|---|---|---|
Traditional Pd/Al₂O₃ | 160-180°C | >34 MPa | High | Good | Well-established process | High equipment costs, expensive catalyst |
Pd with Group VIII metal | 160-180°C | <20 MPa | High | Good | Lower pressure than traditional Pd | Still requires noble metals |
KF-modified Ni/SiO₂ | Not specified | Not specified | 95% | 96-97% | Inexpensive catalyst, high selectivity | Newer technology, less industrial data |
Ruthenium with DMCD solvent | 120-130°C | 5.2-6.9 MPa | Near theoretical | High quality | Lower temperature and pressure, simplified recovery | Requires initial DMCD supply |
While direct hydrogenation of DMT represents the main industrial route to DMCD, alternative synthesis pathways through transesterification processes are also being explored.
An alternative approach involves taking dialkyl succinate as a raw material, performing ester condensation to obtain dialkyl 1,4-cyclohexanedione-2,5-dicarboxylate, followed by appropriate conversion steps to produce DMCD.
This route is particularly interesting because succinic acid diester (the precursor) can be derived from renewable resources:
This method represents a more sustainable approach to DMCD production, potentially reducing dependency on fossil fuel-derived terephthalic acid.
Research also describes a two-step route for the synthesis of related compounds like 1,4-cyclohexanedimethanol (CHDM) using formaldehyde, crotonaldehyde, and ethyl acrylate. While not directly focused on DMCD, this pathway illustrates the variety of approaches being explored for producing cycloaliphatic diesters and related compounds.
DMCD exists as a mixture of cis and trans isomers, with the ratio significantly affecting the properties of the final product. Control over this isomer distribution is critical for specific applications.
The trans isomer generally provides better performance characteristics in many applications. For instance, in polyester production, the trans structure offers superior properties such as higher melting points and improved mechanical properties compared to the cis isomer.
A notable method for preparing pure trans-1,4-cyclohexanedicarboxylic acid involves:
This process can achieve impressive results:
Raw Material Quantity | Solvent Quantity | Catalyst Quantity | Yield | Purity | Trans Content |
---|---|---|---|---|---|
50 g | 50 g DMF | 0.5 g sodium methylate | 85.1% | 99.80% | 98.5% |
100 g | 100 g DMF | 1 g sodium methylate | 86.3% | 99.78% | 98.7% |
200 g | 200 g DMF | 2 g sodium methylate | 86.6% | 99.88% | 98.9% |
400 g | 400 g DMF | 4 g sodium methylate | 89.5% | 99.82% | 99.0% |
These results demonstrate that with proper conditions, extremely high trans isomer content can be achieved, which is essential for certain high-performance applications.
The cis-trans isomerization of related diesters is extremely sensitive to environmental conditions. Research on related compounds like dimethyl 2,3-dibromofumarate shows that:
These insights, while from a related system, provide valuable understanding of the isomerization dynamics potentially applicable to DMCD production.
The choice between continuous flow and batch reactor configurations significantly impacts DMCD production efficiency, product quality, and overall economics.
Historically, DMCD has been produced in batch reactors, which offer:
However, batch processing faces limitations in throughput and can present safety challenges when working with high-pressure hydrogen.
Recent developments in flow chemistry have demonstrated that continuous flow hydrogenation enhances reduction outcomes across a wide range of synthetic transformations. For DMCD production, continuous flow offers several advantages:
Irritant